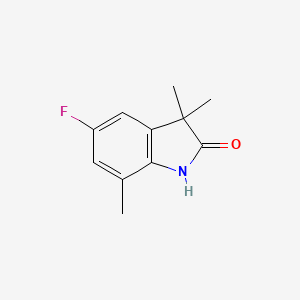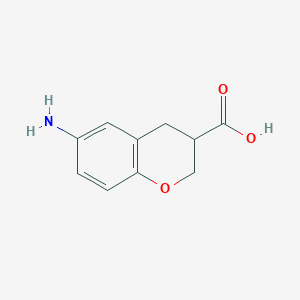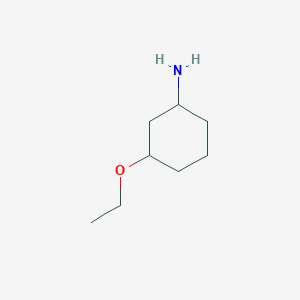
1-Morpholin-4-yl-2-piperidin-4-yl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one is an organic compound that features both morpholine and piperidine rings These heterocyclic structures are known for their versatility in various chemical reactions and applications
Preparation Methods
The synthesis of 1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one typically involves the reaction of morpholine and piperidine derivatives under specific conditions. One common method involves the use of a base to deprotonate the morpholine, followed by nucleophilic substitution with a piperidine derivative. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or piperidine rings are replaced by other functional groups.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds.
Scientific Research Applications
1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)-2-(pyrrolidin-4-yl)ethan-1-one: This compound features a pyrrolidine ring instead of a piperidine ring, which may result in different chemical reactivity and biological activity.
1-(Morpholin-4-yl)-2-(azepan-4-yl)ethan-1-one: This compound contains an azepane ring, which may confer different steric and electronic properties.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-piperidin-4-ylethanone |
InChI |
InChI=1S/C11H20N2O2/c14-11(13-5-7-15-8-6-13)9-10-1-3-12-4-2-10/h10,12H,1-9H2 |
InChI Key |
HHHLQQXQAFYEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B13213361.png)
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13213362.png)

![Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13213371.png)

![tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13213378.png)

![{7,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13213412.png)
![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13213422.png)



